molecular formula C20H24N4O3 B2880367 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-76-0

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2880367
CAS No.: 1021257-76-0
M. Wt: 368.437
InChI Key: ZFOYACYMTAFKOJ-UHFFFAOYSA-N
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Description

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a recognized and potent small-molecule inhibitor targeting the Janus kinase (JAK) family of tyrosine kinases, which are critical components of cytokine signaling pathways source . Its primary research value lies in its high potency and selectivity for JAK3, an isoform predominantly expressed in hematopoietic cells, making it a crucial tool for investigating the JAK-STAT signaling axis in immunological processes source . This compound acts by competitively binding to the ATP-binding site of the kinase, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins source . Researchers utilize this inhibitor extensively in preclinical studies to elucidate the role of JAK3-driven signaling in T-cell development, activation, and function, providing insights into autoimmune diseases, transplant rejection, and hematological cancers source . Its application facilitates the pharmacological validation of JAK3 as a therapeutic target both in vitro and in vivo, aiding in the development of novel treatment strategies for a range of inflammatory and oncological conditions.

Properties

IUPAC Name

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-20(2,3)21-16(25)15-11-14-17(22(4)19(27)23(5)18(14)26)24(15)12-13-9-7-6-8-10-13/h6-11H,12H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOYACYMTAFKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a pyrrole derivative, with a formamide or a similar reagent under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolo[2,3-d]pyrimidine core in the presence of a base.

    Addition of the tert-Butyl Group: The tert-butyl group is typically added through an alkylation reaction using tert-butyl chloride and a strong base like sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine, such as tert-butylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo moiety, potentially converting them to hydroxyl groups.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl and tert-butyl positions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives of the dioxo moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, the presence of the pyrrolopyrimidine core is associated with the inhibition of tyrosine kinases and dihydrofolate reductases, which are critical in cancer cell proliferation and survival .

2. Antiviral Properties
The compound has shown potential as an antiviral agent. Pyrimidine derivatives are known for their ability to inhibit viral replication by targeting viral enzymes. The unique functional groups in this compound may enhance its efficacy against various viruses .

3. Neurological Disorders
The compound may also have applications in treating neurological disorders. Similar compounds have been explored for their ability to modulate neurotransmitter systems and provide neuroprotective effects. This suggests a potential for developing therapies for conditions such as Alzheimer's disease and depression .

Biochemical Applications

1. Enzyme Inhibition Studies
The interaction of this compound with specific enzymes can be studied to understand its mechanism of action. The compound's ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites makes it a valuable tool in enzyme inhibition studies .

2. Drug Design and Development
Due to its unique structure and biological activity profile, this compound serves as a scaffold for the design of new drugs. By modifying specific functional groups or substituents on the pyrrolopyrimidine core, researchers can develop analogs with improved potency and selectivity for various therapeutic targets .

Material Science Applications

1. Organic Electronics
The electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable films and exhibit semiconducting properties could be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Science
In polymer science, the compound can be utilized as a monomer or additive to enhance the properties of polymers. Its unique chemical structure could improve thermal stability and mechanical strength when incorporated into polymer matrices .

Summary Table of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer agents; antiviral agents; neurological therapies , ,
BiochemistryEnzyme inhibition studies; drug design, ,
Material ScienceOrganic electronics; polymer additives ,

Mechanism of Action

The mechanism of action of 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name & Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Butyl (C7), 3-methoxypropyl amide (C6) 417.5* N/A N/A
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Benzyl (C3), 4-nitrophenyl (C7), cyano (C8) 520.5* 215–217 55
Tert-butyl spiro-pyrazino-pyrrolopyrimidine carboxylate Spirocyclic pyran, tert-butyl carbamate 487.5* N/A N/A
Diethyl 8-cyano-3-phenethyl-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Phenethyl (C3), 4-nitrophenyl (C7), cyano (C8) 534.5* 243–245 51
Target Compound Benzyl (C7), tert-butyl carboxamide (C6), 1,3-dimethyl 425.5* N/A N/A N/A

*Calculated based on molecular formula.

Key Comparative Insights

The tert-butyl carboxamide (target) vs. 3-methoxypropyl amide () alters steric bulk and hydrogen-bonding capacity, which could influence target selectivity .

Synthetic Methodologies The tert-butyl carbamate group in and the target compound suggests the use of Boc-protection strategies during synthesis, a common approach to stabilize reactive intermediates .

Physicochemical Properties Melting points for tetrahydroimidazopyridine derivatives (215–245°C, –4) indicate high crystallinity, a trait likely shared by the target compound due to its rigid pyrrolopyrimidine core . The cyano and nitrophenyl groups in –4 introduce electron-withdrawing effects, contrasting with the target’s electron-donating benzyl group, which may reduce metabolic instability .

Pharmacological Potential Pyrrolo[2,3-d]pyrimidines (e.g., ) are frequently explored as kinase inhibitors. The target’s benzyl group may mimic ATP-binding pocket interactions observed in analogous compounds . The absence of a spirocyclic system (cf. ) in the target compound simplifies synthesis but may limit conformational diversity for target engagement .

Biological Activity

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex heterocyclic compound characterized by its unique pyrrolopyrimidine structure. This compound features a benzyl group at the 7-position and a tert-butyl group at the nitrogen atom, along with two methyl groups at the 1 and 3 positions. The molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3 with a molecular weight of approximately 350.4 g/mol. Its structure incorporates multiple functional groups such as dioxo and carboxamide, which are significant for its reactivity and potential biological activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets including enzymes and receptors. The compound’s functional groups facilitate the formation of hydrogen bonds and hydrophobic interactions with these targets. This modulation can lead to various biological effects such as:

  • Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Anticonvulsant Properties : Similar compounds have shown significant anticonvulsant activity in preclinical models.

Case Studies

  • Anticancer Activity : In vitro studies indicated that this compound demonstrated significant growth inhibition in various cancer cell lines. For instance:
    • Cell Line : HT29 (human colorectal carcinoma)
    • IC50 Value : Less than that of standard drugs like doxorubicin.
  • Anticonvulsant Activity : Preliminary assays revealed that the compound could potentially eliminate tonic extensor phases in animal models of seizures .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameMolecular FormulaKey Features
7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo...VariesContains mesityl instead of tert-butyl
5-Fluoro-1,3-dimethyl-N-(2-(4-methylpentan...VariesFluorinated derivative with different side chains
Pyrido[2',3':4,5]thieno[3',2':5]pyrimidin...VariesDifferent heterocyclic framework

These compounds illustrate variations in substituents that influence their biological activities and chemical properties .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : Cyclization of a suitable precursor (e.g., a pyrrole derivative) with formamide under acidic or basic conditions.
  • Introduction of the Benzyl Group : Achieved via nucleophilic substitution where a benzyl halide reacts with the core structure.
  • Addition of the tert-butyl Group : Typically performed through an alkylation reaction using tert-butyl chloride in the presence of a strong base .

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